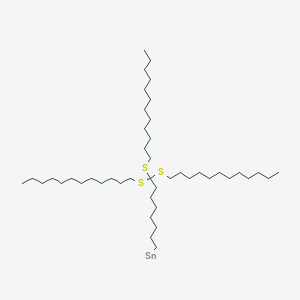
CID 78063310
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063310” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78063310 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction typically involves C-H alkylation under the action of a manganese catalyst, magnesium metal, and mechanical grinding . This method ensures the efficient production of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 78063310 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated hydrocarbons in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 78063310 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78063310 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78063310 can be identified using PubChem’s similarity search tools. These compounds may share structural features or functional groups with this compound.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, preparation methods, and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C44H89S3Sn |
|---|---|
Molecular Weight |
833.1 g/mol |
InChI |
InChI=1S/C44H89S3.Sn/c1-5-9-13-17-20-23-26-29-33-37-41-45-44(40-36-32-16-12-8-4,46-42-38-34-30-27-24-21-18-14-10-6-2)47-43-39-35-31-28-25-22-19-15-11-7-3;/h4-43H2,1-3H3; |
InChI Key |
ZYNASXAHYOJFBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(CCCCCCC[Sn])(SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















